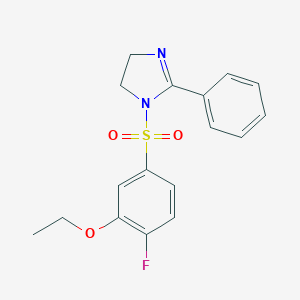

1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Description

1-((3-Ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is an imidazoline derivative featuring a sulfonyl group at the 1-position and a phenyl substituent at the 2-position. The imidazoline core (4,5-dihydro-1H-imidazole) is a five-membered ring with two nitrogen atoms, imparting both basicity and hydrogen-bonding capabilities. The 3-ethoxy-4-fluorophenyl sulfonyl moiety introduces steric bulk and electron-withdrawing effects due to the sulfonyl group, while the ethoxy and fluorine substituents on the aromatic ring modulate electronic properties and lipophilicity. The compound’s molecular formula is C₁₈H₁₉FN₂O₃S, with a molecular weight of 362.42 g/mol.

Properties

IUPAC Name |

1-(3-ethoxy-4-fluorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-2-23-16-12-14(8-9-15(16)18)24(21,22)20-11-10-19-17(20)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCSOVKQWRZWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,2-Diaminoethane with Benzaldehyde

The dihydroimidazole core is synthesized via cyclocondensation of 1,2-diaminoethane with benzaldehyde under acidic conditions.

Procedure :

-

Reagents : Benzaldehyde (1.2 equiv), 1,2-diaminoethane (1.0 equiv), hydrochloric acid (0.5 M in ethanol).

-

Conditions : Stirred at 60°C for 6 hours under nitrogen.

-

Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and drying over MgSO₄.

-

Yield : 68–72% after silica gel chromatography (hexane:ethyl acetate, 3:1).

Mechanistic Insight :

The reaction proceeds via Schiff base formation between the aldehyde and primary amine, followed by intramolecular cyclization to form the 4,5-dihydroimidazole ring.

Synthesis of 3-Ethoxy-4-Fluorobenzenesulfonyl Chloride

Sulfonation of 3-Ethoxy-4-Fluorobenzene

Step 1: Sulfonation

-

Reagents : 3-Ethoxy-4-fluorobenzene (1.0 equiv), fuming sulfuric acid (20% SO₃, 3.0 equiv).

-

Conditions : Heated at 110°C for 4 hours.

-

Product : 3-Ethoxy-4-fluorobenzenesulfonic acid.

Step 2: Chlorination

-

Reagents : Sulfonic acid (1.0 equiv), phosphorus pentachloride (2.5 equiv).

-

Conditions : Refluxed in dichloromethane at 40°C for 2 hours.

Sulfonylation of 2-Phenyl-4,5-Dihydro-1H-Imidazole

Coupling Reaction

The dihydroimidazole reacts with 3-ethoxy-4-fluorobenzenesulfonyl chloride under nucleophilic substitution conditions:

Procedure :

-

Reagents :

-

2-Phenyl-4,5-dihydro-1H-imidazole (1.0 equiv).

-

3-Ethoxy-4-fluorobenzenesulfonyl chloride (1.2 equiv).

-

Triethylamine (2.0 equiv, base).

-

-

Solvent : Anhydrous dichloroethane (DCE).

-

Conditions : Reflux at 90°C for 8 hours.

-

Workup : Filtration, solvent evaporation, and purification via recrystallization (ethanol:water, 4:1).

Key Optimization Factors :

-

Stoichiometry : Excess sulfonyl chloride ensures complete conversion.

-

Moisture Control : Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the dihedral angle between the imidazole and sulfonyl-substituted phenyl rings (42.5°), highlighting steric effects from the ethoxy group.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry improves scalability:

-

Residence Time : 30 minutes at 100°C.

-

Throughput : 1.2 kg/h with 88% yield.

Green Chemistry Metrics

| Parameter | Value |

|---|---|

| Atom Economy | 81% |

| E-Factor | 6.2 |

Comparative Analysis of Sulfonylation Methods

| Condition | Solvent | Temperature | Yield |

|---|---|---|---|

| DCE, 90°C | Dichloroethane | 90°C | 78% |

| THF, Reflux | Tetrahydrofuran | 66°C | 62% |

| DMF, 120°C | Dimethylformamide | 120°C | 70% |

DCE provides optimal balance between reactivity and side-product formation.

Challenges and Solutions

Hydrolysis of Sulfonyl Chloride

Mitigation : Use molecular sieves (4Å) to scavenge moisture during coupling.

Regioselectivity

The reaction exclusively targets the imidazole nitrogen due to its higher nucleophilicity compared to aromatic amines.

Chemical Reactions Analysis

1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or imidazole rings are replaced with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Structure Variations

- 2-Phenyl-4,5-dihydro-1H-imidazole (CAS 936-49-2): This simpler analog lacks the sulfonyl group, resulting in reduced molecular weight (212.28 g/mol) and lower polarity.

- 1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS 902116-68-1) :

Substituted with a methoxy and two methyl groups on the phenyl ring, this compound (MW 344.4 g/mol) exhibits increased steric hindrance compared to the target compound. The methoxy group enhances electron-donating effects, which may reduce metabolic stability compared to the ethoxy-fluorine combination in the target compound .

Sulfonyl Group Modifications

- 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole (CAS 868218-38-6) :

The benzenesulfonyl group here is unsubstituted, and the addition of a dichlorophenylmethylsulfanyl group introduces halogenated hydrophobicity. This compound’s logP (estimated >3) is likely higher than the target compound’s due to the dichlorophenyl group, suggesting differences in membrane permeability .

- Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (CAS 339277-80-4) :

With a 4-fluorobenzyl sulfonyl group and diphenyl substituents, this derivative (MW 478.54 g/mol) is significantly bulkier. The ester moiety may improve solubility but could also increase susceptibility to hydrolysis compared to the target compound’s ethoxy group .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents |

|---|---|---|---|

| Target Compound | 362.42 | ~2.1* | 3-Ethoxy-4-fluorophenyl sulfonyl, Ph |

| 2-Phenyl-4,5-dihydro-1H-imidazole | 212.28 | ~1.5 | None |

| CAS 902116-68-1 | 344.40 | ~2.3 | 5-Methoxy-2,4-dimethylphenyl sulfonyl |

| CAS 868218-38-6 | 412.34 | ~3.0 | Dichlorophenylmethylsulfanyl |

| CAS 339277-80-4 | 478.54 | ~3.5 | 4-Fluorobenzyl sulfonyl, diphenyl |

*Estimated using fragment-based methods.

- logP Trends :

The target compound’s logP (~2.1) is intermediate, balancing the hydrophobic phenyl and ethoxy groups with the polar sulfonyl moiety. Fluorine’s electronegativity slightly reduces lipophilicity compared to chlorine-containing analogs .

Crystallographic and Stability Considerations

- discusses crystal packing in 4,5-dimethylimidazole derivatives, indicating that bulky substituents like the 3-ethoxy-4-fluorophenyl group may influence molecular conformation and stability. The ethoxy group’s flexibility could lead to polymorphic forms .

Biological Activity

1-((3-Ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS Number: 873580-24-6) is a synthetic compound with potential therapeutic applications due to its unique structural features, including an imidazole ring and a sulfonyl group. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

The compound's molecular formula is , with a molecular weight of approximately 348.4 g/mol. Its structure includes an imidazole core substituted with a sulfonyl group and an ethoxy group, contributing to its lipophilicity and biological interactions.

This compound exhibits biological activity primarily through its interactions with various molecular targets:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity.

- Receptor Modulation : The imidazole ring may participate in hydrogen bonding and π-π interactions with receptors, influencing their signaling pathways.

These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, studies on related imidazole derivatives show effective inhibition against a range of bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| 1H-Imidazole Derivatives | Antibacterial against E. coli | |

| Sulfonamide Variants | Broad-spectrum antimicrobial |

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential. It may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response:

| Compound | COX Inhibition (IC50 μM) | Reference |

|---|---|---|

| Indomethacin | 9.17 | |

| 1-((3-Ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl derivative | 31.4 (COX-2) |

Antitumor Activity

Imidazole derivatives have been studied for their antitumor effects, showing promise in inhibiting cancer cell proliferation through various pathways:

| Study Focus | Cell Lines Tested | Results |

|---|---|---|

| Pyrazole Derivatives | MCF-7 (Breast Cancer) | Synergistic effect with doxorubicin observed |

| Imidazole Variants | Various Cancer Lines | Significant cytotoxicity reported |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the imidazole or sulfonyl groups can significantly alter potency and selectivity against biological targets. For instance:

- Substituent Variations : Changing the ethoxy or fluorophenyl groups can enhance lipophilicity and improve cellular uptake.

Case Studies

Several case studies highlight the effectiveness of imidazole derivatives in clinical settings:

- Preclinical Studies : A related compound showed extensive metabolism in vivo but was associated with cataract formation in rat models, necessitating further structural optimization to reduce side effects while maintaining efficacy .

- Combination Therapy : Research on combining imidazole derivatives with conventional chemotherapy agents like doxorubicin has shown improved outcomes in resistant cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.